molecular formula C10H16N2O2 B2949780 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol CAS No. 2195815-91-7

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol

Cat. No.: B2949780
CAS No.: 2195815-91-7
M. Wt: 196.25
InChI Key: IHWNKHHBUWSUKL-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol scaffold linked to a 5-methyl-1,2-oxazole moiety via a methylene bridge. This structure is of interest in medicinal chemistry due to its resemblance to pharmacophores in drugs targeting neurological disorders, antimicrobial resistance, and metabolic pathways .

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8-9(6-11-14-8)7-12-4-2-10(13)3-5-12/h6,10,13H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWNKHHBUWSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol typically involves the reaction of 5-methyl-1,2-oxazole with piperidin-4-ol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The methylene bridge and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction could produce piperidine derivatives.

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared with analogs differing in heterocyclic substituents, linker groups, and piperidine modifications. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Relevance/Notes Reference
1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol (Target) C₁₀H₁₅N₂O₂ 195.24* 5-methyloxazole, piperidin-4-ol Potential MDR modulation, CNS activity
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol C₈H₁₂N₃O₂ 182.22 Oxadiazole replaces oxazole; cyclopropyl group Enhanced metabolic stability
1-(5-Chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea C₁₃H₁₄ClN₃O₃ 295.72 Urea linker, chloro-methoxyphenyl Improved solubility, H-bond donor/acceptor
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine C₇H₁₁N₃O 153.18 Oxadiazole directly attached to piperidine Reduced steric bulk, simplified pharmacophore
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]piperidin-4-ol C₁₆H₂₃NO 245.36 Tetrahydronaphthalene substituent Increased lipophilicity, CNS penetration
2-Methoxy-6-{[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl}phenol C₁₇H₂₁N₂O₃ 301.36 Phenolic-OH, pyrrolidine-oxazole hybrid Antioxidant/metal-chelating properties

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Heterocyclic Ring Modifications
  • Oxazole vs.
  • Activity Implications : The 5-methyloxazole in the target compound may improve binding to efflux pumps (e.g., P-glycoprotein) compared to oxadiazole analogs, as seen in dimeric dihydropyridines with MDR-reversal activity .
Linker and Substituent Effects
  • Urea vs. Methylene Linkers : The urea-containing analog () introduces additional hydrogen-bonding sites, improving solubility (logP ~2.5 vs. ~1.8 for the target compound) but increasing molecular weight (295.72 vs. 195.24).
  • Aromatic vs. Aliphatic Substituents : The tetrahydronaphthalene group in significantly increases lipophilicity (clogP ~3.2 vs. ~1.5 for the target), favoring blood-brain barrier penetration but risking off-target CNS effects.
Piperidine Modifications
  • 4-Hydroxy vs. Unsubstituted Piperidine : The 4-hydroxy group in the target compound enhances water solubility and provides a site for derivatization (e.g., esterification). Analogs lacking this group (e.g., ) show reduced polarity and faster clearance .

Biological Activity

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar piperidine derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CBacillus mycoides0.0048

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Recent studies have focused on piperidine derivatives as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. These derivatives have demonstrated significant tumor growth inhibition in hepatocellular carcinoma (HCC) models, with some exhibiting IC50 values as low as 3.1 μM, indicating high efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : By promoting apoptosis in cancer cells, it can effectively reduce tumor size and inhibit metastasis.
  • Mitochondrial Targeting : The ability to modulate mitochondrial function highlights its potential in treating diseases related to mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that compounds with oxazole substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts. The research highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Anticancer Properties

In vivo experiments revealed that certain derivatives of the compound exhibited superior safety profiles while effectively inhibiting tumor growth in HCC models compared to traditional kinase inhibitors like sorafenib .

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